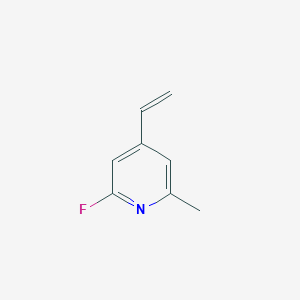

2-Fluoro-6-methyl-4-vinylpyridine

Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Chemical Science

The pyridine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of FDA-approved drugs and biologically active compounds. rsc.orgslideshare.net The introduction of a fluorine atom onto the pyridine ring profoundly alters its physicochemical properties. Fluorine's high electronegativity and small size can influence a molecule's pKa, metabolic stability, binding affinity to protein targets, and membrane permeability. rsc.orgnih.gov These modifications are often beneficial for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. rsc.org Consequently, fluorinated pyridine scaffolds are of significant interest in the design of novel therapeutics for a range of diseases, including microbial infections and cancer. nih.govresearchgate.net The development of efficient methods for the selective fluorination of pyridine rings remains an active and challenging area of synthetic chemistry research. acs.orgnih.gov

Distinctive Characteristics and Research Relevance of Vinyl-Substituted Pyridines

Vinyl-substituted pyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), are highly valuable monomers in polymer science. nih.govacs.org The vinyl group readily undergoes polymerization through various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. dntb.gov.uaresearchgate.net This allows for the synthesis of a wide range of homopolymers and block copolymers with tailored properties. acs.orgresearchgate.net

The resulting poly(vinylpyridine)s are functional polymers with applications in diverse fields. The nitrogen atom in the pyridine ring can act as a ligand for metal ions, a proton acceptor, or a site for quaternization, leading to uses in catalysis, pH-responsive systems, and the development of functional materials for electronics and coatings. acs.orgmdpi.com The ability to create well-defined polymer architectures from vinylpyridine monomers makes them crucial building blocks for advanced materials. dntb.gov.ua

Positioning of 2-Fluoro-6-methyl-4-vinylpyridine within Contemporary Chemical Research

This compound is a unique molecule that combines the key features of both fluorinated pyridines and vinylpyridines. Its structure suggests its primary role as a specialized monomer or a versatile building block in organic synthesis. The presence of the vinyl group allows for its incorporation into polymeric structures, while the fluoro and methyl substituents on the pyridine ring can be used to fine-tune the electronic and steric properties of the resulting materials.

While extensive, dedicated research on this specific compound is not widely available in public literature, its constituent parts point to its potential value. It is positioned at the intersection of medicinal chemistry and materials science. As a monomer, it could be used to create novel fluorinated polymers with specific thermal, chemical, or optical properties. In medicinal chemistry, it could serve as a precursor or scaffold for more complex molecules, where the vinyl group offers a handle for further chemical modification after the core structure is assembled.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1824102-70-6 |

| Molecular Formula | C₈H₈FN |

| Molecular Weight | 137.15 g/mol |

Overview of Key Research Domains and Challenges

The primary research domains for this compound are logically inferred to be polymer chemistry and synthetic organic chemistry, with potential applications in materials science and drug discovery.

Key Research Domains:

Functional Polymers: Polymerization of this monomer could yield fluoropolymers with unique properties. The fluorine atom could enhance thermal stability and chemical resistance, while the pyridine nitrogen remains available for catalysis, quaternization, or creating pH-responsive materials.

Advanced Materials: As a component in copolymers, it could be used to modify the surface properties of materials, enhance adhesion, or create specialized coatings. justia.com

Medicinal Chemistry: The vinyl group serves as a reactive site for a variety of organic transformations, such as Michael additions, Heck couplings, or olefin metathesis. This allows the molecule to be used as a versatile building block for constructing more complex pharmaceutical intermediates that benefit from the presence of the fluoro-methyl-pyridine core.

Research Challenges:

Synthesis: The synthesis of polysubstituted pyridines is often challenging. Achieving the specific 2-fluoro-6-methyl-4-vinyl substitution pattern likely requires a multi-step synthetic route with careful control of regioselectivity. General methods for pyridine functionalization, such as halogenation, lithiation, and cross-coupling reactions, would need to be adapted for this specific target. google.comacs.org

Polymerization Control: While vinylpyridines are known to polymerize, the influence of the fluoro and methyl substituents on the reactivity of the vinyl group and the properties of the resulting polymer would need to be investigated. Achieving controlled polymerization to produce well-defined polymers might require optimization of reaction conditions.

Reactivity and Stability: Like many vinyl monomers, this compound may be prone to spontaneous polymerization and may require stabilization for storage and handling.

Due to the limited availability of specific experimental data for this compound in the reviewed literature, the physical properties of the closely related compound, 2-Fluoro-6-methylpyridine (B1294898), are provided below for reference.

Table 2: Physical Properties of 2-Fluoro-6-methylpyridine

| Property | Value | Source |

|---|---|---|

| CAS Number | 407-22-7 | sigmaaldrich.com |

| Molecular Formula | C₆H₆FN | sigmaaldrich.com |

| Molecular Weight | 111.12 g/mol | sigmaaldrich.com |

| Boiling Point | 140-141 °C | sigmaaldrich.com |

| Density | 1.077 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.47 | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H8FN |

|---|---|

Molecular Weight |

137.15 g/mol |

IUPAC Name |

4-ethenyl-2-fluoro-6-methylpyridine |

InChI |

InChI=1S/C8H8FN/c1-3-7-4-6(2)10-8(9)5-7/h3-5H,1H2,2H3 |

InChI Key |

YYMQYDIZXFWJIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)F)C=C |

Origin of Product |

United States |

Polymer Chemistry and Macromolecular Science Research

Homopolymerization Studies of 2-Fluoro-6-methyl-4-vinylpyridine

Exploration of Polymerization Kinetics and Thermodynamics

There are currently no published studies that investigate the kinetics and thermodynamics of the homopolymerization of this compound. Information regarding the rate of polymerization, activation energy, and thermodynamic parameters such as enthalpy and entropy of polymerization for this monomer is not available.

Influence of Reaction Conditions on Polymer Microstructure

The influence of various reaction conditions, such as temperature, solvent, initiator type, and concentration, on the microstructure (e.g., tacticity) of poly(this compound) has not been documented.

Molecular Weight Control and Polydispersity Analysis

Detailed studies on the control of molecular weight and the resulting polydispersity of poly(this compound) are not present in the current body of scientific literature. Methodologies such as living or controlled polymerization techniques, which are often employed for such purposes, have not been reported for this monomer.

Copolymerization Strategies and Behavior

Copolymerization with Diverse Monomers: Reactivity Ratios and Sequence Distribution

There is no available data on the copolymerization of this compound with other monomers. Consequently, reactivity ratios, which are crucial for predicting copolymer composition and sequence distribution, have not been determined.

Synthesis of Block Copolymers Incorporating Poly(this compound) Segments

The synthesis of block copolymers containing segments of poly(this compound) has not been described in the scientific literature. While techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully used to create block copolymers from other vinylpyridine derivatives, their application to this compound has not been reported. mst.eduresearchgate.netmdpi.comdntb.gov.ua

Graft Copolymerization onto Pre-existing Polymeric Architectures

Graft copolymerization is a powerful technique for modifying the properties of a pre-existing polymer backbone. In the context of this compound, this monomer can be grafted from a polymer backbone ("grafting from") or grafted onto a polymer backbone ("grafting to"). The "grafting from" approach would typically involve initiating the polymerization of this compound from active sites created along a polymer chain. These active sites could be generated through techniques like atom transfer radical polymerization (ATRP), where initiator moieties are incorporated into the backbone.

Conversely, the "grafting to" method would involve the reaction of a pre-formed poly(this compound) chain with a reactive polymer backbone. The reactivity of the pyridine (B92270) nitrogen in the monomer units could be exploited for this purpose, for instance, through quaternization reactions with alkyl halide functionalities on the backbone polymer. The choice of grafting method would depend on the desired graft density and the chemical nature of the backbone polymer.

Alternating and Random Copolymerization Approaches

The copolymerization of this compound with other monomers offers a pathway to a wide range of polymer compositions and properties. In random copolymerization , the monomer units are incorporated into the polymer chain in a statistical fashion, largely governed by the reactivity ratios of the comonomers. Given the electron-withdrawing nature of the fluorinated pyridine ring, this compound would likely exhibit distinct reactivity compared to non-fluorinated vinylpyridines or other common monomers like styrenes and acrylates.

Alternating copolymerization , where the two different monomer units add to the chain in a regular alternating sequence, is also a possibility. This typically occurs when there is a strong electron-donor/electron-acceptor relationship between the comonomers. This compound, with its electron-deficient aromatic ring, could potentially form an alternating copolymer with an electron-rich monomer. The tendency towards alternation would be influenced by the specific comonomer chosen and the polymerization conditions.

Controlled/Living Polymerization Techniques

Controlled/living polymerization methods are crucial for the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. The application of these techniques to this compound is critical for unlocking its full potential in advanced materials.

Nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique that utilizes a nitroxide stable radical to reversibly terminate the growing polymer chains. The success of NMP with vinylpyridines can be influenced by the coordination of the pyridine nitrogen to the mediating nitroxide. In the case of this compound, the steric hindrance from the methyl group at the 6-position and the electronic effects of the fluorine at the 2-position might influence the equilibrium of the dormant and active species. Careful selection of the nitroxide mediator and reaction temperature would be necessary to achieve good control over the polymerization.

Atom transfer radical polymerization (ATRP) is a robust and widely used controlled radical polymerization method that employs a transition metal complex (typically copper-based) as a catalyst. ATRP has been successfully applied to the polymerization of various vinylpyridines. For this compound, the pyridine nitrogen can act as a ligand for the copper catalyst, which can affect the polymerization kinetics. The rate of polymerization may be influenced by the concentration of the monomer and the choice of ligand for the copper complex. It is often necessary to use a ligand that can compete with the pyridine monomer to maintain control over the polymerization. The electron-withdrawing fluorine atom might also influence the radical stability and propagation kinetics.

| Parameter | Expected Range/Value |

| Initiator | Ethyl α-bromoisobutyrate |

| Catalyst | Cu(I)Br |

| Ligand | Tris[2-(dimethylamino)ethyl]amine (Me6TREN) |

| Solvent | Toluene, Anisole |

| Temperature | 50-90 °C |

| Dispersity (Đ) | < 1.3 |

Reversible Addition–Fragmentation chain-transfer (RAFT) polymerization is arguably one of the most versatile controlled radical polymerization techniques, compatible with a wide range of functional monomers. The control is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The choice of CTA is critical and depends on the reactivity of the monomer. For vinylpyridines, dithiobenzoates and trithiocarbonates are commonly employed as CTAs. The polymerization of this compound via RAFT would likely proceed with good control, provided an appropriate CTA is selected. The electronic properties of the monomer would influence the rates of addition and fragmentation, which are key to the RAFT process.

| Parameter | Expected Range/Value |

| Chain Transfer Agent (CTA) | 2-Cyano-2-propyl dodecyl trithiocarbonate |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Dioxane, DMF |

| Temperature | 60-80 °C |

| Dispersity (Đ) | < 1.2 |

Advanced Polymer Fabrication Methods

The polymers derived from this compound can be processed using various advanced fabrication techniques to create functional materials and devices. The properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength, will dictate the most suitable fabrication methods.

Electrospinning could be employed to produce nanofibers of poly(this compound) or its copolymers. These nanofibers could have applications in filtration, sensing, or as scaffolds for tissue engineering. The fluorine content might impart hydrophobicity to the fiber surfaces.

Thin-film deposition techniques, such as spin coating or dip coating, could be used to create uniform polymer films on various substrates. The refractive index and dielectric properties of these films would be influenced by the presence of the fluorine atom, making them potentially useful in optical and electronic applications.

3D printing via techniques like fused deposition modeling (FDM) or stereolithography (SLA) could be explored if the polymer exhibits appropriate thermal and mechanical properties. This would require the formulation of the polymer into a printable filament or resin. The ability to create complex 3D structures from this functional polymer could open up new possibilities in areas like custom medical devices or catalysis supports.

Thin Film Deposition via Initiated Chemical Vapor Deposition (iCVD)

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free method for depositing thin polymer films. The process involves the introduction of a monomer and an initiator into a vacuum chamber, where the initiator is thermally decomposed to generate free radicals, which then initiate polymerization of the monomer on a cooled substrate.

Currently, there is a lack of specific research data on the use of this compound in iCVD processes. However, based on the principles of iCVD and the known behavior of similar vinylpyridine monomers, it is plausible to anticipate its utility in this technique. The vinyl group of this compound is susceptible to free-radical polymerization, a fundamental requirement for iCVD. The fluorine and methyl substituents on the pyridine ring may influence the deposition kinetics and the properties of the resulting thin film, such as surface energy and hydrophobicity. Further investigation is required to establish the precise conditions and outcomes for the iCVD of this specific monomer.

Nanostructured Polymer Synthesis and Self-Assembly

The synthesis of block copolymers containing poly(vinylpyridine) blocks is a well-established route to creating ordered nanostructures through self-assembly. These structures, such as spheres, cylinders, and lamellae, arise from the microphase separation of the immiscible polymer blocks. rsc.org The pyridine units within these domains can be selectively functionalized or used to coordinate with other species, making them versatile building blocks for nanotechnology. researchgate.net

While direct synthesis of block copolymers from this compound is not extensively documented, analogies can be drawn from studies on similar polymers like poly(4-vinylpyridine) (P4VP). For instance, block copolymers such as polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP) are known to self-assemble into various morphologies depending on the block ratios and processing conditions. researchgate.netrsc.org The introduction of fluorine and methyl groups into the pyridine ring of a P4VP block would be expected to alter the Flory-Huggins interaction parameter (χ) with the other block, thereby influencing the self-assembly behavior. This could potentially lead to the formation of novel nanostructures or changes in the domain spacing.

The table below summarizes findings from research on the self-assembly of block copolymers containing poly(vinylpyridine), which can serve as a predictive basis for the behavior of polymers derived from this compound.

| Block Copolymer System | Observed Nanostructures | Influencing Factors | Potential Impact of this compound |

| Polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) | Spheres, Cylinders, Lamellae, Gyroids rsc.orgresearchgate.net | Block molecular weight, volume fraction, solvent annealing researchgate.net | Altered Flory-Huggins interaction parameter, modified domain spacing and morphology |

| Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) (P4VP-b-PAPI) | Cylinders, Lamellae, Spheres rsc.org | Miscibility of the monomer pair rsc.org | Changes in miscibility and resulting ordered structures |

| Poly(4-vinylpyridine)-b-polystyrene-b-poly(4-vinylpyridine) (P4VP-b-PS-b-P4VP) | Onion-like particles, curved cylinders, hexagonal cylinders, stacked lamellae rsc.org | Molecular weight of P4VP blocks, use of surfactant rsc.org | Modified particle morphologies due to altered interfacial tension |

Post-Polymerization Modification and Derivatization of Poly(this compound)

Post-polymerization modification is a powerful strategy for introducing a wide range of functional groups onto a pre-existing polymer backbone. This approach allows for the synthesis of functional polymers that might be inaccessible through direct polymerization of functionalized monomers. tandfonline.comnih.gov The pyridine ring in poly(vinylpyridine)s is particularly amenable to such modifications.

For a hypothetical poly(this compound), the fluorine atom at the 2-position represents a key site for nucleophilic aromatic substitution. This is a well-documented reaction for fluorinated aromatic compounds. Various nucleophiles, such as amines, thiols, and alkoxides, could potentially displace the fluoride (B91410) ion, allowing for the covalent attachment of a diverse array of functional molecules. This approach has been successfully demonstrated for other fluorinated polymers. tandfonline.com

Furthermore, the nitrogen atom of the pyridine ring can be quaternized by reacting it with alkyl halides. This introduces a positive charge onto the polymer chain, which can be exploited for applications such as creating antimicrobial surfaces or for layer-by-layer assembly. Studies on poly(4-vinylpyridine) have shown that quaternization with different alkylating agents can be readily achieved. researchgate.net

The following table details potential post-polymerization modification reactions for poly(this compound) based on known reactions of similar polymers.

| Modification Reaction | Reagents | Functional Group Introduced | Potential Applications |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | Varies depending on the nucleophile | Drug conjugation, sensor development, surface modification |

| Quaternization | Alkyl halides (e.g., 2-bromoethanol, 4-bromobutyronitrile) researchgate.net | Quaternary ammonium (B1175870) salts with hydroxyl or nitrile groups researchgate.net | Antimicrobial materials, gene delivery, polyelectrolyte complexes |

| N-oxide formation | Oxidizing agents (e.g., peroxy acids) | Pyridine-N-oxide | Metal ion coordination, catalysis |

Reactivity and Functionalization Studies

Chemical Transformations at the Vinyl Group

The vinyl group at the 4-position of the pyridine (B92270) ring is a key site for introducing structural diversity. It readily participates in addition reactions, metal-catalyzed couplings, and reduction processes.

Addition Reactions and Functionalization Pathways

The electron-withdrawing nature of the pyridine ring activates the vinyl group for conjugate addition reactions with various nucleophiles. Carbon-based nucleophiles, such as those derived from indoles and pyrroles, can add to the vinyl group, typically in an acidic medium which activates the vinylpyridine. bath.ac.uk For instance, pyrrole (B145914) can undergo dialkylation when reacting with 4-vinylpyridine (B31050) in an acidic environment. bath.ac.uk The introduction of a nitrile group is also possible through conjugate addition using lithium cyanide. bath.ac.uk

These addition reactions provide a direct method for creating new carbon-carbon and carbon-heteroatom bonds, expanding the molecular complexity of the pyridine scaffold.

Transition Metal-Catalyzed Alkylation and Coupling Reactions

Transition metal catalysis offers powerful methods for the functionalization of vinyl groups. Iron-catalyzed three-component dicarbofunctionalization reactions have been developed for vinyl azaarenes. acs.org This approach allows for the coupling of the vinyl group with fluoroalkyl bromides and (hetero)aryl Grignard reagents, leading to the formation of unsymmetrical 1,1-bis(hetero)arylalkanes. acs.org This method is notable for its mild reaction conditions and short reaction times. acs.org

The general mechanism involves the generation of a radical species from the fluoroalkyl bromide, which then adds to the vinyl group of the pyridine. acs.org The resulting radical intermediate is then trapped by the Grignard reagent to form the final product. This process enables the creation of two new carbon-carbon bonds in a single pot. acs.org

Table 1: Examples of Iron-Catalyzed Three-Component Coupling of Vinyl Azaarenes

| Vinyl Azaarene | Radical Precursor | Grignard Reagent | Catalyst System | Product Structure | Yield (%) |

|---|---|---|---|---|---|

| 2-Vinylpyridine (B74390) | 1-Bromo-2,2-difluoro-butane | Phenylmagnesium bromide | FeCl₃ / dcpe | 1,1-bis(phenyl)(2,2-difluorobutyl)methane derivative | High |

Hydrogenation and Reduction Methodologies

The vinyl group can be selectively reduced to an ethyl group through various hydrogenation methods. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a standard procedure for this transformation. This reduction is a straightforward way to modify the electronic and steric properties of the substituent at the 4-position without affecting the aromatic ring or the fluorine atom under controlled conditions.

Reactivity of the Fluorine Atom and Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position of the pyridine ring is a key handle for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr).

Exploration of Substituted Derivatives via SNAr

The SNAr reaction on 2-fluoropyridines is a powerful tool for late-stage functionalization, allowing for the introduction of nucleophiles containing oxygen, nitrogen, sulfur, or carbon. acs.org The high electronegativity of the fluorine atom makes the C-F bond a good leaving group in these reactions, often showing greater reactivity than other halogens (F > Cl ≈ Br > I) when nucleophilic addition is the rate-determining step. nih.gov

A broad range of nucleophiles can be employed under relatively mild conditions. acs.org This includes alcohols, phenols, amines, amides, N-heterocycles, and thiols. acs.org The ability to perform these substitutions on complex molecules without requiring harsh conditions makes the C-F bond a valuable synthetic linchpin. acs.org The development of catalytic concerted SNAr reactions, for example using organic superbases, has further expanded the scope to include even electron-rich aromatic fluorides. acs.org

Table 2: Examples of SNAr Reactions on 2-Fluoropyridines

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Alcohols/Phenols | 2-Alkoxy/Aryloxypyridines | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO) |

| Amines/Amides | 2-Amino/Amidopyridines | Often neat or in a polar aprotic solvent, may require heat |

| Thiols | 2-Thioalkyl/Thioarylpyridines | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

Influence of Steric and Electronic Factors on Reactivity

The success and rate of SNAr reactions are governed by both steric and electronic factors. Electron-withdrawing groups on the pyridine ring generally accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate that is formed during the addition-elimination mechanism. nih.gov The pyridine nitrogen itself acts as a strong electron-withdrawing feature, activating the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack. youtube.com

Reactions Involving the Methyl Group

The methyl group at the 6-position of the pyridine ring is analogous to a benzylic position and is, therefore, susceptible to a range of chemical transformations. The acidity of the methyl protons is increased by the electron-withdrawing nature of the pyridine ring, a property that can be further enhanced by the presence of additional electron-withdrawing substituents like the fluorine atom. mdpi.com This enhanced acidity facilitates deprotonation and subsequent reactions with electrophiles.

The benzylic nature of the methyl group allows for various functionalization and derivatization reactions, often proceeding through radical or anionic intermediates.

Halogenation: Free-radical bromination of the benzylic methyl group on pyridine rings is a common transformation. sci-hub.se This reaction is typically initiated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation. sci-hub.sewikipedia.org The resulting bromomethylpyridine is a versatile intermediate for further nucleophilic substitution reactions. For 2-Fluoro-6-methyl-4-vinylpyridine, this reaction would be expected to yield 2-Fluoro-6-(bromomethyl)-4-vinylpyridine. The selectivity of benzylic bromination is generally high. masterorganicchemistry.comyoutube.com

Condensation Reactions: The activated methyl group of methylpyridines can undergo condensation reactions with aldehydes. For instance, 2-methyl-3-nitropyridines react with various aromatic aldehydes in the presence of a base like piperidine (B6355638) to yield the corresponding vinylpyridines. mdpi.com While this compound already possesses a vinyl group, similar reactivity of the methyl group with other electrophiles is anticipated. For example, reaction with formaldehyde (B43269) can lead to the corresponding hydroxyethyl (B10761427) derivative, a reaction documented for 2-picoline. chemicalbook.comwikipedia.org

Deprotonation and Alkylation: Treatment of methylpyridines with a strong base, such as butyllithium, results in the deprotonation of the methyl group to form a lithium salt. wikipedia.orgnih.gov This nucleophilic species can then react with various electrophiles, such as alkyl halides, to introduce new substituents at the benzylic position.

Table 1: Examples of Benzylic Functionalization of Methylpyridines (Analogous Systems)

| Starting Material | Reagents and Conditions | Product | Reference |

| Toluene | N-Bromosuccinimide (NBS), CCl4, reflux | Benzyl bromide | sci-hub.se |

| 2-Methyl-3,5-dinitropyridine | Aromatic aldehyde, piperidine, toluene, heat | 2-Styryl-3,5-dinitropyridine | mdpi.com |

| 2-Picoline | Butyllithium (BuLi) | 2-Picolyllithium | wikipedia.org |

This table presents reactions on analogous systems to infer the potential reactivity of this compound.

The methyl group of this compound is also a site for oxidation and reduction reactions, leading to valuable derivatives such as carboxylic acids, aldehydes, or the corresponding ethyl-substituted pyridine.

Oxidation: The benzylic methyl group of alkyl-substituted aromatic compounds can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or hot acidic potassium dichromate. nih.govacs.orglibretexts.orgchemistrysteps.com This is a common method for the synthesis of pyridinecarboxylic acids. nih.govacs.org The reaction typically requires at least one benzylic hydrogen to be present. youtube.com Therefore, this compound is expected to be oxidized to 2-Fluoro-4-vinylpyridine-6-carboxylic acid under these conditions. Catalytic oxidation methods, often employing vanadium-based catalysts in the gas phase, are also utilized for the selective oxidation of methylpyridines to their corresponding aldehydes or carboxylic acids. mdpi.com The synthesis of pyridine aldehydes can also be achieved through the ozonolysis of vinylpyridines. google.com Copper-catalyzed oxidation of pyridin-2-yl-methanes to the corresponding methanones using water as the oxygen source has also been reported. nih.gov

Reduction: While the methyl group itself is generally resistant to reduction, the adjacent pyridine ring can be reduced under certain conditions. However, benzylic ketones, which could be formed from the oxidation of the methyl group, can be reduced to the corresponding methylene (B1212753) group (CH2) via methods like the Wolff-Kishner or Clemmensen reductions. chemistrysteps.comyoutube.com This would convert a 6-acetylpyridine derivative back to a 6-ethylpyridine derivative. Catalytic hydrogenation can also be employed for the reduction of aryl ketones. libretexts.org

Table 2: Examples of Oxidation and Reduction of Methylpyridines (Analogous Systems)

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Methylpyridine | Vanadium-based catalyst, O2, heat | Isonicotinic acid (INA) | mdpi.com |

| Alkylbenzenes | KMnO4, H3O+, heat | Benzoic acid | libretexts.org |

| Aryl ketones | H2NNH2, KOH, heat (Wolff-Kishner) | Alkylbenzenes | chemistrysteps.comyoutube.com |

| Aryl ketones | Zn(Hg), HCl (Clemmensen) | Alkylbenzenes | chemistrysteps.comyoutube.com |

This table presents reactions on analogous systems to infer the potential reactivity of this compound.

Applications in Advanced Materials and Catalysis Research

Polymeric Materials for Catalysis and Supported Reagents

The pyridine (B92270) moiety within a polymer chain provides a valuable site for coordination with metal ions, making polyvinylpyridines excellent candidates for catalytic applications. The introduction of fluoro and methyl substituents on the pyridine ring of Poly(2-fluoro-6-methyl-4-vinylpyridine) is anticipated to modulate the electronic properties and steric environment of the nitrogen atom, thereby influencing the performance of derived catalysts.

Development of Heterogeneous Catalysts from Poly(this compound)

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are highly desirable in industrial processes due to their ease of separation and recyclability. Polymers of vinylpyridines can be cross-linked to form insoluble supports for catalytic species. For instance, composite materials of poly(4-vinylpyridine) with metal oxides like TiO2 and ZnO have been successfully used for the photocatalytic degradation of organic pollutants such as methyl orange and benzoic acid. nih.govmdpi.com The polymer matrix in these composites plays a crucial role in the interaction with the semiconductor, potentially through hydrogen bonds, which facilitates charge conduction. nih.gov

Ligand Design for Homogeneous and Heterogeneous Catalysis

The pyridine ring is a fundamental building block in the design of ligands for transition metal catalysts. The catalytic activity is highly dependent on the electronic and steric environment of the metal center, which is dictated by the coordinated ligands. The monomer this compound itself, and more importantly, its polymeric form, can act as a ligand. The presence of both a fluorine atom and a methyl group allows for fine-tuning of the ligand's properties. For example, 2-Fluoro-6-methylpyridine (B1294898) has been used as a precursor in the synthesis of more complex pyridine-based structures. sigmaaldrich.com

In the context of polymerization catalysis, sterically encumbered cocatalysts have been shown to influence ion pair structure and reactivity in metallocene-mediated polymerization. acs.org By analogy, polymers of this compound could serve as macromolecular ligands that create a specific microenvironment around a metal center, potentially leading to catalysts with unique activities and selectivities.

Investigation of Metal Complexation and Catalytic Activity

The ability of polyvinylpyridines to form complexes with a variety of metal ions is well-documented. nih.govpolysciences.com The sorption of metal ions by these polymers is influenced by the properties of the resin, such as its surface area and the accessibility of the pyridine nitrogen. nih.gov Cross-linked poly(4-vinylpyridine) resins have shown a high affinity for copper and nickel ions. nih.gov

The complexation behavior of Poly(this compound) with different metal ions would be a critical area of investigation. The altered basicity of the pyridine nitrogen due to the fluoro and methyl groups is expected to lead to different stability constants for the metal complexes compared to unsubstituted poly(vinylpyridine). This would directly impact the catalytic activity of the resulting metallopolymers in various reactions, such as oxidation, reduction, and carbon-carbon bond formation.

Functional Polymers for Selective Sorption, Adsorption, and Separation Technologies

The selective removal of specific ions or molecules from a mixture is a critical process in various fields, from water purification to chemical synthesis. Functional polymers with specific binding sites are key to developing efficient separation technologies.

Poly(4-vinylpyridine) resins, particularly when cross-linked, have been extensively studied for their sorption capabilities. nih.govresearchgate.net These materials can effectively sorb metal ions through anion-exchange and complex formation with the pyridine moiety. nih.gov The selectivity of these resins can be tuned by controlling the degree of cross-linking and by employing ion-imprinting techniques, where the polymer is synthesized in the presence of a template ion to create specific recognition sites. researchgate.net

Poly(this compound) is a promising candidate for creating advanced sorbents with enhanced selectivity. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which could be exploited for the selective binding of target molecules. Furthermore, the tailored electronic nature of the pyridine ring could lead to preferential binding of certain metal ions over others.

Development of Smart Materials and Stimuli-Responsive Polymer Systems

"Smart" materials that can respond to external stimuli such as changes in pH, temperature, or light are at the forefront of materials science research. nih.govrsc.org These stimuli-responsive polymers have potential applications in drug delivery, biosensing, and diagnostics. nih.govrsc.orgmdpi.com

Poly(4-vinylpyridine) is known to exhibit stimuli-responsive behavior. For instance, hydrogel nanoparticles of poly(4-vinylpyridine) are sensitive to pH and ionic strength, undergoing swelling or shrinking in response to changes in their environment. csic.esnih.gov This responsiveness is due to the protonation and deprotonation of the pyridine nitrogen.

The incorporation of a fluorine atom in Poly(this compound) could lead to novel stimuli-responsive systems. Fluorinated polymers are of particular interest for applications such as 19F Magnetic Resonance Imaging (MRI). nih.gov A stimuli-responsive fluoropolymer could be designed to alter its 19F MRI signal in response to a specific biological trigger, enabling advanced diagnostic applications. nih.gov The pH-responsiveness of the polymer could also be fine-tuned by the presence of the fluoro and methyl groups, potentially leading to materials with sharper and more controlled response profiles.

Polymeric Scaffolds for Sensing and Recognition Applications

The ability to detect and identify specific chemical or biological species is crucial for environmental monitoring, medical diagnostics, and security applications. Polymeric scaffolds provide a framework for immobilizing sensing elements and can also participate directly in the recognition process.

Molecularly imprinted polymers (MIPs) are a class of materials that are synthesized to have cavities with a specific shape and functionality to recognize a target molecule. mdpi.com The combination of stimuli-responsive polymers with molecular imprinting can lead to "smart" MIPs that can modulate their affinity for the target in response to an external signal. mdpi.com

Polymers based on this compound could serve as excellent scaffolds for creating highly selective sensors. The functional groups on the monomer can be exploited to create specific interactions with an analyte. For example, the pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorine atom can also participate in non-covalent interactions. By polymerizing this compound in the presence of a template molecule, it should be possible to create MIPs with high selectivity and affinity for that target. The stimuli-responsive nature of the polymer could then be used to create a switchable sensor, where the binding and release of the analyte are controlled by an external trigger.

Design of Molecularly Imprinted Polymers (MIPs) for Specific Analytes

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. While vinylpyridine derivatives are commonly used as functional monomers in the synthesis of MIPs due to the nitrogen atom's ability to form hydrogen bonds and other interactions with various templates, there is currently no published research detailing the specific use of this compound as a functional monomer in the creation of MIPs for any specific analyte.

Development of Chemo- and Biosensors based on Polymer Composites

Chemosensors and biosensors are analytical devices that convert a chemical or biological response into a measurable signal. Polymers are frequently used as a key component in these sensors, often acting as a matrix to immobilize a recognition element or as the recognition element itself. The incorporation of specific functional monomers can enhance the sensitivity and selectivity of these sensors. Despite the potential utility of the fluorinated and methylated pyridine moiety in creating specific interactions, a comprehensive search of the scientific literature did not yield any studies on the development or application of poly(this compound) or its composites in either chemosensors or biosensors.

Hybrid Organic-Inorganic Composites Utilizing Poly(this compound)

Hybrid organic-inorganic composites are materials that combine the properties of both organic polymers and inorganic materials, often resulting in enhanced characteristics such as thermal stability, mechanical strength, or novel electronic properties. The synthesis of such composites often involves the polymerization of organic monomers in the presence of inorganic nanoparticles or the formation of an inorganic network within a polymer matrix. A review of the available literature indicates that there are no specific studies or patents describing the synthesis or characterization of hybrid organic-inorganic composites that utilize poly(this compound) as the organic component.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule, which in turn dictate its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-Fluoro-6-methyl-4-vinylpyridine, DFT calculations would be employed to determine its ground state properties. This would involve optimizing the molecular geometry to find the lowest energy conformation. Key properties that would be calculated include:

Optimized Molecular Geometry: The bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Vibrational Frequencies: Calculation of the vibrational modes, which can be compared with experimental infrared (IR) and Raman spectroscopy to confirm the structure. The absence of imaginary frequencies would confirm that the optimized structure is a true minimum on the potential energy surface.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, providing a foundation for understanding the molecule's stability and its role in chemical equilibria.

A hypothetical data table for the optimized ground state geometry of this compound, as would be generated from a DFT study, is presented below.

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-F | Data not available |

| C6-C(methyl) | Data not available |

| C4-C(vinyl) | Data not available |

| Bond Angles (°) ** | |

| F-C2-N | Data not available |

| C(methyl)-C6-N | Data not available |

| C(vinyl)-C4-C3 | Data not available |

| Dihedral Angles (°) ** | |

| F-C2-C3-C4 | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of what a DFT calculation would produce. No experimental or calculated data for this compound is currently available.

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. For this compound, these studies would offer a more rigorous description of the electronic structure than DFT for certain properties, albeit at a higher computational expense. These calculations would provide precise values for the molecular orbital energies and shapes, which are crucial for understanding the molecule's electronic transitions and reactivity.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis are critical for predicting the reactive behavior of a molecule.

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals the regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring, indicating its propensity to act as a Lewis base or a site for electrophilic attack. The fluorine atom would also create a region of negative potential, while the hydrogen atoms of the vinyl and methyl groups would be associated with positive potential.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO would pinpoint the likely sites for nucleophilic and electrophilic attack, respectively.

A hypothetical data table summarizing the FMO properties is shown below.

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The data in this table is hypothetical and serves as an illustration. No calculated data for this compound is currently available.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an indispensable tool for elucidating the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Analysis and Reaction Energetics

For any reaction involving this compound, such as its polymerization or its participation in a cross-coupling reaction, computational methods can be used to map out the entire reaction pathway. This involves:

Locating Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the geometry of the transition state is crucial for understanding the reaction mechanism.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Reaction Energetics: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This helps in determining whether a reaction is thermodynamically favorable and kinetically feasible.

Catalytic Cycle Simulation and Optimization

If this compound were to be used in a catalytic reaction, for instance, as a ligand or a substrate in a transition-metal-catalyzed process, computational chemistry could be used to simulate the entire catalytic cycle. This would involve modeling each elementary step: oxidative addition, migratory insertion, transmetalation, and reductive elimination. Such simulations would help in understanding the role of the catalyst, identifying the rate-determining step, and suggesting modifications to the catalyst or reaction conditions to improve efficiency and selectivity.

Polymerization Dynamics and Monomer Reactivity Prediction

Computational chemistry offers valuable tools to simulate and predict the outcomes of polymerization reactions, providing insights into reaction mechanisms and the properties of the resulting polymers.

The polymerization of vinyl monomers like this compound proceeds through chain propagation and termination steps. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to model these processes. These simulations would involve calculating the activation energies for the addition of a monomer to a growing polymer chain and for various termination pathways, such as radical coupling or disproportionation.

When this compound is copolymerized with other monomers, the composition and sequence distribution of the resulting copolymer are determined by the relative reactivity of the monomers. These are quantified by reactivity ratios (r1 and r2). Computational methods can predict these ratios, which is more efficient than the classical experimental methods.

Several theoretical models can be used to estimate reactivity ratios. For instance, the Alfrey-Price Q-e scheme provides a semi-empirical method to predict monomer reactivity based on resonance (Q) and polarity (e) parameters. These parameters could be calculated for this compound using computational approaches. More sophisticated quantum chemical calculations can also be used to model the addition of each monomer to the different types of growing polymer chain ends, allowing for a more direct calculation of reactivity ratios.

For related vinyl monomers, graphical methods are often used to determine reactivity ratios from experimental data. These methods could be applied if experimental copolymerization data for this compound were available.

Table 1: Common Graphical Methods for Determining Copolymer Reactivity Ratios

| Method | Description |

| Finemann-Ross | A graphical method based on a linear equation derived from the copolymer composition equation. rsc.org |

| Inverted Finemann-Ross | A variation of the Finemann-Ross method that can provide more accurate results in certain cases. rsc.org |

| Kelen-Tüdos | A more robust graphical method that aims to minimize errors and provide more reliable reactivity ratios. rsc.org |

Studies on Intermolecular Interactions and Self-Assembly

The properties of a polymer are not only determined by its chemical structure but also by how the polymer chains interact with each other. Computational studies can elucidate the nature and strength of these intermolecular forces.

The structure of poly(this compound) offers possibilities for specific intermolecular interactions. The fluorine atom, being highly electronegative, can act as a weak hydrogen bond acceptor. nih.govnih.govnjit.edu While not as strong as conventional hydrogen bonds, these interactions can influence the polymer's conformation and bulk properties. youtube.com The nitrogen atom in the pyridine ring is a more conventional hydrogen bond acceptor.

Furthermore, the pyridine ring is an aromatic system capable of engaging in π-stacking interactions. youtube.com These noncovalent interactions are crucial in determining the packing of polymer chains and can be influenced by substituents on the aromatic ring. rsc.orgnih.gov The presence of both an electron-donating methyl group and an electron-withdrawing fluorine atom on the pyridine ring would create a complex electronic environment that modulates these π-stacking interactions. Computational studies on similar substituted aromatic systems have shown that such substitutions can significantly affect the stability and geometry of π-stacked arrangements. nih.gov

Molecular Dynamics (MD) simulations are a powerful computational tool to study the behavior of polymer systems at an atomistic or coarse-grained level. mdpi.com For poly(this compound), MD simulations could provide insights into:

Chain Conformation: How individual polymer chains fold and arrange themselves in different environments.

Amorphous and Crystalline Structures: The prediction of how polymer chains pack in the solid state.

Glass Transition Temperature (Tg): By simulating the polymer at different temperatures, the Tg, a key property of amorphous polymers, can be estimated.

Coarse-grained models, where groups of atoms are represented as single beads, can be developed from atomistic simulations to study larger systems and longer timescales. mdpi.com Such models have been successfully applied to other polymers like poly(2-vinylpyridine) to understand their solution and melt behavior. mdpi.com

Computational Design of Novel Derivatives and Materials

Computational chemistry is instrumental in the rational design of new molecules and materials with desired properties. By starting with the this compound scaffold, computational tools can be used to explore the effects of further chemical modifications. For example, DFT calculations can predict how adding different functional groups to the pyridine ring would alter the electronic properties, reactivity, and intermolecular interactions of the monomer and its corresponding polymer. emerginginvestigators.org

This in silico screening allows for the rapid evaluation of a large number of potential derivatives, identifying promising candidates for synthesis and experimental validation. This approach has been successfully used in the design of fluorinated pyridine derivatives for various applications, demonstrating the potential to create novel materials with tailored optical, electronic, or self-assembly properties. nih.govresearchgate.net

Derivatization and Analog Synthesis for Structure Activity Relationship Sar Studies

Systematic Structural Modifications of the Pyridine (B92270) Ring

The introduction of different substituents on the pyridine ring can significantly alter the compound's electronic properties, which can be studied using techniques like 13C NMR, UV, and IR spectroscopy. For instance, the preparation of various fluoro-substituted pyridinyl imidazoles has been shown to influence their inhibitory activity against kinases like TGF-β type I receptor (ALK5). nih.gov

| Modification Strategy | Potential Reagents and Conditions | Resulting Compound Class |

| Nucleophilic Aromatic Substitution of Fluorine | Amines, Alkoxides, Thiolates | 2-Amino/Alkoxy/Thio-6-methyl-4-vinylpyridines |

| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogenating agents (e.g., NBS, NCS) | Nitro/Halo-substituted 2-fluoro-6-methyl-4-vinylpyridines |

| C-H Activation/Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) with appropriate coupling partners | Aryl/Alkyl-substituted 2-fluoro-6-methyl-4-vinylpyridines |

Elaboration and Functionalization at the Vinyl Moiety

The vinyl group at the 4-position of the pyridine ring is a versatile handle for a wide array of chemical transformations. Its reactivity allows for the introduction of diverse functional groups and the extension of the carbon skeleton, which are crucial steps in SAR studies.

Conjugate addition reactions are a prominent method for functionalizing the vinyl group. Various nucleophiles, including those centered on nitrogen, oxygen, sulfur, and carbon, can be added across the double bond. mdpi.com This approach has been successfully applied to other vinyl-substituted heterocycles like vinylpyrimidines, suggesting its applicability to 2-Fluoro-6-methyl-4-vinylpyridine. mdpi.com

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Conjugate Addition | Amines, Alcohols, Thiols, Grignard reagents, Organocuprates | Aminoethyl, alkoxyethyl, thioethyl, or alkyl-extended chains |

| Heck Coupling | Aryl or vinyl halides, Pd catalyst, base | Substituted styrenyl or dienyl pyridines |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Oxirane-substituted pyridine |

| Dihydroxylation | OsO₄, NMO or KMnO₄ (cold, dilute) | Diol-substituted pyridine |

| Ozonolysis | O₃ followed by a reductive (e.g., Zn/H₂O) or oxidative (e.g., H₂O₂) workup | Pyridine-4-carbaldehyde or pyridine-4-carboxylic acid |

Exploration of Substituent Effects at the Methyl Position

The methyl group at the 6-position, while seemingly simple, provides another avenue for derivatization. Its modification can influence the steric environment around the nitrogen atom and the fluorine substituent, potentially affecting coordination properties and biological activity.

One common strategy involves the radical bromination of the methyl group to form a bromomethyl derivative. This intermediate can then be subjected to nucleophilic substitution to introduce a variety of functional groups. For example, 2-fluoro-6-methylpyridine (B1294898) can be converted to 2-fluoro-6-(dibromomethyl)pyridine, which can be further transformed. sigmaaldrich.com

| Modification Strategy | Reagents and Conditions | Resulting Functional Group |

| Radical Halogenation | N-Bromosuccinimide (NBS), light or radical initiator | Bromomethylpyridine |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) | Pyridine-6-carboxylic acid |

| Deprotonation and Alkylation | Strong base (e.g., LDA, n-BuLi) followed by an electrophile (e.g., alkyl halide) | Extended alkyl chain at the 6-position |

Synthesis of Diverse Ligands and Metal Complexes for Coordination Chemistry

Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The presence of the nitrogen atom in the pyridine ring, along with the fluorine and vinyl substituents, makes this compound an interesting candidate for the synthesis of novel ligands and metal complexes.

The synthesis of pyridylphosphine ligands, for example, has been reported to create versatile ligands for transition metals like platinum, palladium, and iridium. nih.gov By analogy, the vinyl group of this compound could be functionalized to incorporate phosphine (B1218219) or other coordinating moieties, leading to new multidentate ligands. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the pyridine ring.

| Metal Ion | Potential Ligand Coordination Modes | Potential Applications |

| Platinum(II), Palladium(II) | Monodentate (via pyridine N), Bidentate (if functionalized) | Catalysis, Anticancer agents |

| Iridium(III), Rhodium(I) | Monodentate, Bidentate, or Tridentate (if functionalized) | Catalysis, Photoredox catalysis |

| Copper(II), Zinc(II) | Monodentate or bridging ligand | Bioinorganic chemistry, Materials science |

Preparation of Precursors for Advanced Organic Transformations

The unique combination of functional groups in this compound makes it a valuable precursor for more complex organic transformations. Each functional group can be selectively targeted to build more elaborate molecular architectures.

The vinyl group can participate in various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct polycyclic systems. Furthermore, the fluorine atom can be a site for cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce new carbon-carbon bonds. The preparation of fluoropyridine compounds often involves multi-step syntheses, highlighting the utility of functionalized pyridine intermediates. google.com

| Transformation | Key Reagents | Resulting Structure |

| Diels-Alder Reaction | Electron-deficient dienes | Bicyclic pyridine derivatives |

| Suzuki Coupling (at F position) | Arylboronic acid, Pd catalyst, base | Aryl-substituted pyridine |

| Stille Coupling (at F position) | Organostannane, Pd catalyst | Organostannyl-substituted pyridine |

| Polymerization (of vinyl group) | Radical or ionic initiators | Poly(4-vinyl-2-fluoro-6-methylpyridine) |

Future Research Directions and Emerging Opportunities

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and higher atom economy. Future research will likely focus on developing more sustainable synthetic routes to 2-fluoro-6-methyl-4-vinylpyridine and its derivatives.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and often leads to purer products for a variety of pyridine (B92270) derivatives. nih.govacs.orgmdpi.com Applying microwave irradiation to the synthesis of this compound could offer a more energy-efficient alternative to conventional heating methods. acs.org

One-Pot, Multi-Component Reactions: Designing a synthesis that combines multiple reaction steps into a single operationally simple procedure can significantly improve efficiency and reduce waste. nih.govresearchgate.net Research into a multi-component reaction that assembles the this compound scaffold from simple, readily available starting materials would be a significant advancement.

Catalyst Development: The development of recyclable and environmentally benign catalysts is a cornerstone of green chemistry. nih.gov Future work could investigate novel catalysts for key bond-forming reactions in the synthesis of this compound, moving away from stoichiometric reagents.

Use of Greener Solvents: Exploring the use of water or other environmentally benign solvents in the synthesis of functionalized pyridines is an active area of research that could be applied to this specific target molecule. researchgate.net

| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, reduced energy consumption. nih.govacs.org |

| Multi-Component Reactions | Increased atom and step economy, reduced waste, operational simplicity. researchgate.net |

| Novel Catalysis | Use of recyclable catalysts, milder reaction conditions, avoidance of hazardous reagents. nih.gov |

| Green Solvents | Reduced environmental impact, improved safety profile. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The integration of flow chemistry and automated synthesis platforms represents a significant opportunity for the production and derivatization of this compound.

Future research in this area will likely involve:

Development of Continuous Flow Processes: Designing a continuous flow synthesis for this compound could enable safer handling of reactive intermediates and provide a more consistent product quality. chemistry-chemists.com This is particularly relevant for potentially exothermic or hazardous reactions.

Automated Synthesis of Analogs: Automated platforms can be used to rapidly generate libraries of derivatives based on the this compound scaffold. scispace.comresearchgate.net This would accelerate the exploration of its structure-activity relationships for various applications, such as in medicinal chemistry or materials science. acs.org The synthesis of related fluorinated aminopyridines has already been a subject of such efforts. google.com

Scalability: Flow reactors can facilitate the scaling up of production by "numbering up"—running multiple reactors in parallel or extending the operation time—which can be more efficient than scaling up large batch reactors. chemistry-chemists.com

Advanced Spectroscopic and Analytical Methodologies for In-Situ Monitoring

Process Analytical Technology (PAT) utilizes in-situ, real-time analytical techniques to monitor and control chemical manufacturing processes. This approach is invaluable for optimizing reaction conditions, ensuring product quality, and improving process understanding.

For the synthesis of this compound, future research could leverage:

In-Situ Raman and FTIR Spectroscopy: These non-invasive techniques can provide real-time information on the concentration of reactants, intermediates, and products directly within the reaction vessel. metrohm.comspectroscopyonline.commetrohm.com This allows for precise determination of reaction endpoints and the identification of any side reactions. spectroscopyonline.commetrohm.com

Chemometric Analysis: The large datasets generated by in-situ spectroscopy can be analyzed using chemometric methods to build predictive models of the reaction kinetics and yield.

Reaction Endpoint Determination: PAT can replace traditional, often slower, offline methods like thin-layer chromatography (TLC) for verifying reaction completion, leading to more efficient process development. metrohm.comspectroscopyonline.com

| Analytical Technique | Application in Synthesis of this compound | Key Benefit |

| In-Situ Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation. spectroscopyonline.commetrohm.com | Increased process understanding and control. |

| In-Situ FTIR Spectroscopy | Tracking changes in functional groups throughout the reaction. | Provides detailed mechanistic insights. |

| Chemometrics | Data analysis to model and optimize reaction parameters. | Predictive control over product quality and yield. |

Exploration in Bio-inspired and Biomimetic Materials Science

Bio-inspired and biomimetic materials seek to replicate the sophisticated structures and functions found in nature. nih.gov The vinyl group in this compound makes it an excellent monomer for polymerization, opening up avenues for its use in novel polymers with tailored properties.

Emerging opportunities in this field include:

Functional Polymers: Polymerizing this compound, or copolymerizing it with other monomers, could lead to new materials. The parent compound, 4-vinylpyridine (B31050), is used to create polymers with applications in self-healing materials and antimicrobial mimics. nih.gov The introduction of fluorine and a methyl group could modulate properties such as hydrophobicity, thermal stability, and chemical resistance.

Zwitterionic Polymers: The pyridine nitrogen can be functionalized to create zwitterionic polymers. Such polymers, which contain both positive and negative charges, are known for their excellent biocompatibility and are used in medical devices. nih.govresearchgate.net Exploring this derivatization for poly(this compound) could lead to new biomaterials.

Stimuli-Responsive Materials: Polymers containing pyridine units have been used to create materials that respond to external stimuli like pH or the presence of metal ions. acs.org The electronic properties conferred by the fluorine atom could be exploited to fine-tune these responses, leading to applications in sensors, drug delivery systems, and smart materials.

Application of Machine Learning and Artificial Intelligence in Compound Design and Process Optimization

Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling rapid prediction of molecular properties, optimization of reaction conditions, and even the design of new synthetic routes.

For this compound, these computational tools could be applied to:

Property Prediction: AI models can be trained to predict the physicochemical and biological properties of derivatives of this compound, helping to prioritize which new compounds to synthesize for specific applications. acs.org

Reaction Optimization: Machine learning algorithms can analyze data from a set of experiments to identify the optimal conditions (e.g., temperature, catalyst loading, reaction time) to maximize the yield and purity of the target compound.

Retrosynthesis and Novel Compound Design: AI tools can propose new synthetic pathways and design novel molecules based on the this compound scaffold with desired properties for applications in fields like medicinal chemistry. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-6-methyl-4-vinylpyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Fluorinated pyridines are typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example, halogenated pyridine precursors (e.g., 4-iodo or 4-bromo derivatives) can undergo Suzuki-Miyaura coupling with vinyl boronic acids to introduce the vinyl group . Optimization involves controlling temperature (e.g., 60–100°C for SNAr), solvent polarity (DMF or THF), and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling). Purity is enhanced via column chromatography or recrystallization using ethanol/water mixtures. Monitoring by TLC or HPLC is critical to isolate intermediates and final products .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals between δ 6.5–8.5 ppm. The vinyl group shows coupling patterns (e.g., doublets for trans-vinyl protons at δ 5.0–6.0 ppm) .

- ¹⁹F NMR : A singlet near -110 to -120 ppm indicates the fluorine atom’s electronic environment .

- IR Spectroscopy : Stretching vibrations for C-F (~1220 cm⁻¹) and vinyl C=C (~1640 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves spatial arrangement; pyridine rings typically show planarity, with bond angles near 120° .

Advanced Research Questions

Q. How do steric and electronic effects of substituents in this compound influence its reactivity in cross-coupling reactions, and what experimental strategies can mitigate side reactions?

- Methodological Answer : The fluorine atom’s electron-withdrawing effect activates the pyridine ring for electrophilic substitution but may deactivate certain coupling reactions. Steric hindrance from the 6-methyl group can slow down reactions at adjacent positions. Strategies include:

- Using bulky ligands (e.g., XPhos) to stabilize Pd catalysts in Suzuki couplings .

- Pre-functionalizing the vinyl group via hydroboration to enhance regioselectivity .

- Adjusting solvent polarity (e.g., toluene for sterically hindered systems) to improve reaction rates. Contradictions in reactivity across studies should be validated via controlled experiments (e.g., varying catalyst loading) .

Q. What are the critical considerations when designing biological activity assays for this compound derivatives, particularly in addressing cytotoxicity or off-target effects?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values. Compare with structurally similar compounds (e.g., non-fluorinated analogs) to isolate fluorine’s contribution .

- Off-Target Profiling : Employ kinase panels or proteome-wide affinity chromatography to identify unintended interactions. For fluorinated derivatives, prioritize assays for fluorophilic enzymes (e.g., cytochrome P450) .

- Data Validation : Replicate results across multiple cell lines and animal models to distinguish artifacts from true biological effects .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems, and what validation methods are recommended?

- Methodological Answer : Contradictions often arise from solvent impurities, temperature variations, or measurement techniques (e.g., gravimetric vs. spectroscopic). To resolve:

- Standardized Protocols : Use USP-grade solvents and control temperature (±0.1°C).

- Validation Techniques :

- HPLC : Quantify solubility via peak area integration .

- NMR Spectroscopy : Monitor solute-solvent interactions (e.g., DMSO-d₆ vs. CDCl₃) .

- Data Table :

| Solvent | Solubility (mg/mL) | Temperature (°C) | Method | Reference |

|---|---|---|---|---|

| DMSO | 25.3 ± 0.5 | 25 | HPLC | |

| Ethanol | 12.1 ± 0.3 | 25 | Gravimetric |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.